2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14Cl2N6O and its molecular weight is 449.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Pharmacological Activity
Compounds similar to "2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine" have been extensively studied for their biological and pharmacological activities. Research demonstrates that derivatives of chromeno and tetrazolo pyrimidines exhibit significant antimicrobial properties against a range of bacterial and fungal strains. These compounds' potential as biological agents stems from their ability to interact with microbial cell components, showcasing a promising scaffold for the development of new antimicrobial agents (Mohamed et al., 2019).
Chemosensors
Chromeno[4,3-d]pyrimidine derivatives have also been investigated for their applications as chemosensors. The ability of these compounds to detect metal ions, particularly Hg2+, through colorimetric changes offers a novel approach for environmental monitoring and the development of diagnostic tools. The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application in detecting Hg2+ ions highlight the versatility of these molecules in sensing applications, demonstrating their potential in analytical chemistry (Jamasbi et al., 2021).
Heterocyclic Chemistry
The synthesis of new heterocyclic systems utilizing chromeno and pyrimidine scaffolds is a key area of interest in medicinal chemistry. These compounds serve as precursors in the construction of novel heterocyclic compounds with diverse biological activities. Studies have shown the synthesis of novel chromeno[2,3-d]pyrimidines and their evaluation as antimicrobial agents, indicating their importance in the development of new therapeutic agents. The versatility of these scaffolds in synthesizing a wide range of heterocyclic compounds underscores their significance in drug discovery and development (Ibrahim et al., 2022).
Properties
IUPAC Name |
4-chloro-9-(4-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N6O/c23-14-5-3-12(4-6-14)21-18-19(16-10-15(24)7-8-17(16)31-21)26-22-27-28-29-30(22)20(18)13-2-1-9-25-11-13/h1-11,20-21H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRPUTDLGOPJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl)NC6=NN=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.